α-法尼烯-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“α-Farnesene-d6” is a labelled version of α-Farnesene . α-Farnesene is an acyclic sesquiterpene that acts as alarm pheromones in termites or food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia, making up 65% of the headspace constituents .

Synthesis Analysis

The synthesis of α-Farnesene-d6 has been achieved by two routes . In recent years, the biosynthesis of α-Farnesene has been considered a green and economical approach due to its mild reaction conditions, low environmental pollution, and sustainability . Metabolic engineering has been widely applied to construct cell factories for α-Farnesene biosynthesis .

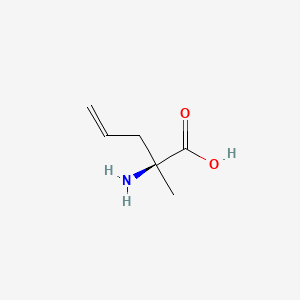

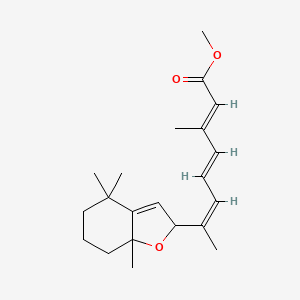

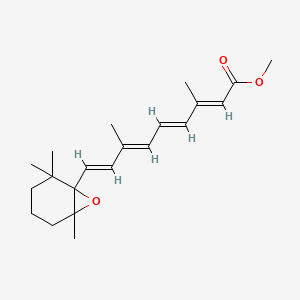

Molecular Structure Analysis

The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.3511 . The 3D structure of α-Farnesene can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.35 g/mol . α-Farnesene is a farnesene that is 1,3,6,10-tetraene substituted by methyl groups at positions 3, 7, and 11 respectively .

科学研究应用

Biofuel Production

α-Farnesene-d6, an acyclic volatile sesquiterpene, plays a significant role in the production of biofuels . It can be used as an intermediate in the production of high-value products such as biofuel .

Food Flavoring

α-Farnesene-d6 is also used in food flavoring . Its unique aroma contributes to the flavor profile of various food products .

Agriculture

In the field of agriculture, α-Farnesene-d6 has significant applications . It serves as a chemical signaling molecule to signal danger and to implicate the orientation of aphids and termites in nature .

Pharmaceutical Industry

The pharmaceutical industry also benefits from α-Farnesene-d6. It is used in the production of certain medicines .

Chemical Industry

α-Farnesene-d6 is used in the chemical industry for the production of various chemicals .

Tracer Molecule in Scientific Research

α-Farnesene-d6 serves primarily as a tracer molecule in scientific research. Researchers can introduce α-Farnesene-d6 into a system and track its metabolism or interaction with other molecules by monitoring the incorporated deuterium atoms using techniques like mass spectrometry.

Production of Vitamins

α-Farnesene-d6 serves as an intermediate in the industry’s production of high-value products such as vitamin E and vitamin K1 .

Cosmetics

The use of α-Farnesene-d6 in cosmetics is significant economically . It is used in the formulation of various cosmetic products due to its unique properties .

作用机制

Target of Action

α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .

Mode of Action

The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .

Biochemical Pathways

The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .

Pharmacokinetics

It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .

Result of Action

The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .

Action Environment

The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] } | |

CAS 编号 |

162189-16-4 |

分子式 |

C₁₅H₁₈D₆ |

分子量 |

210.39 |

同义词 |

(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)